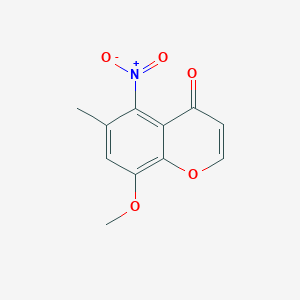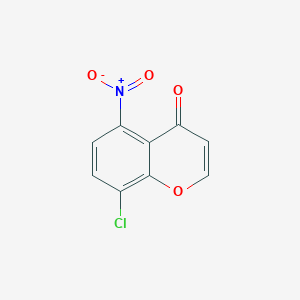![molecular formula C16H13Cl2NO3 B300391 2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate](/img/structure/B300391.png)
2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in pharmaceutical research and drug development.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a mild sedative effect. In addition, it has been studied for its potential use as an anticancer agent, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool in studying the role of prostaglandins in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate. One area of interest is its potential use as an anticancer agent, as preliminary studies have shown promising results. Another area of interest is its potential use in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate involves the reaction between 3-chlorobenzoic acid and 5-chloro-2-methylaniline. The reaction is catalyzed by the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an anticancer agent.
Properties
Molecular Formula |
C16H13Cl2NO3 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-5-6-13(18)8-14(10)19-15(20)9-22-16(21)11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
HVNKKIMSOBBKGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)


![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)



![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
